3-(2-Ethoxyphenyl)isonicotinic acid
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Overview
Description
3-(2-Ethoxyphenyl)isonicotinic acid is a chemical compound characterized by its unique structure, which includes an isonicotinic acid moiety attached to a 2-ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-ethoxyphenyl)isonicotinic acid typically involves the following steps:
Friedel-Crafts Acylation: The reaction begins with the acylation of 2-ethoxybenzene using isonicotinoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Purification: The crude product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or large batch reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Ethoxyphenyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH) are typically employed.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids.
Reduction Products: Alcohols or amines.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
3-(2-Ethoxyphenyl)isonicotinic acid has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
3-(2-Ethoxyphenyl)isonicotinic acid is similar to other compounds containing the isonicotinic acid moiety, such as isoniazid and nicotinic acid. its unique ethoxyphenyl group imparts distinct chemical and biological properties. These differences make it a valuable compound for specific applications where other similar compounds may not be as effective.
Comparison with Similar Compounds
Isoniazid
Nicotinic acid
2-Ethoxycinnamic acid
2-Ethoxyphenol
Properties
IUPAC Name |
3-(2-ethoxyphenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-2-18-13-6-4-3-5-10(13)12-9-15-8-7-11(12)14(16)17/h3-9H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSYGRSGWAAGKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=C(C=CN=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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